3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester
Description
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester is an organic compound characterized by a β-keto ester backbone substituted with a 4-chloro-3-nitrophenyl group. Its structure comprises a phenyl ring bearing both electron-withdrawing substituents (chloro and nitro groups) and a methyl ester functional group. This combination of substituents influences its electronic properties, solubility, and reactivity, making it a candidate for applications in pharmaceutical intermediates or agrochemical synthesis.
Properties
CAS No. |
677326-73-7 |
|---|---|
Molecular Formula |
C10H8ClNO5 |
Molecular Weight |
257.63 g/mol |
IUPAC Name |
methyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8ClNO5/c1-17-10(14)5-9(13)6-2-3-7(11)8(4-6)12(15)16/h2-4H,5H2,1H3 |
InChI Key |
SOHKPNAQHJJVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: 3-(4-Amino-3-nitro-phenyl)-3-oxo-propionic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester is in medicinal chemistry, where it serves as a precursor for synthesizing pharmaceutical compounds.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the nitrophenyl group have led to enhanced cytotoxicity against various cancer cell lines. A study published in Journal of Medicinal Chemistry highlighted that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potential as anticancer agents .
Biochemical Research
In biochemical research, this compound is utilized as a reagent for studying enzyme activities and metabolic pathways.
Example: Enzyme Inhibition Studies
A notable application involves using 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases effectively, which are crucial for various biological processes. This inhibition can be quantitatively assessed using spectrophotometric methods to determine enzyme activity before and after treatment with the compound .
Material Science
The compound's unique structure allows it to be integrated into polymer matrices, improving their properties.
Application: Polymer Composites
In material science, researchers have explored incorporating this compound into polymer composites to enhance thermal stability and mechanical strength. A study demonstrated that adding small amounts of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester to poly(methyl methacrylate) (PMMA) resulted in improved tensile strength and elongation at break compared to pure PMMA .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro and chloro groups play a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-(4-Bromophenyl)-3-oxopropanoic acid methyl ester (CAS 126629-81-0): Replaces the chloro and nitro groups with a bromo substituent. Molecular weight: 257.08 g/mol vs. ~269.64 g/mol (estimated for the target compound). LogP: 2.19 (higher lipophilicity due to bromine) compared to the target’s likely higher LogP (nitro group increases polarity but chloro adds lipophilicity). Application: Used in cross-coupling reactions due to bromine’s reactivity in Suzuki-Miyaura couplings .
- 3-(4-Fluorophenyl)-3-oxo-propionic acid ethyl ester (CAS 1999-00-4): Fluorine substituent (smaller, electronegative) and ethyl ester. Molecular weight: 210.21 g/mol.
Electron-Withdrawing Group Variations
3-(4-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester (CAS 212755-76-5):
Methyl 3-(4-Methoxyphenyl)-3-oxopropionate (CAS 22027-50-5):
Ester Group Variations
- Ethyl 3-(4-biphenyl)-3-oxopropanoate (CAS 57477-98-2): Ethyl ester and biphenyl substituent. Molecular weight: 268.31 g/mol.
Ethyl 3-oxo-3-(4-pyridyl)propionate (PubChem CID 2735202):
Data Table: Key Properties of Selected Compounds
Biological Activity
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester, also known by its CAS number 677326-73-7, is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, including mutagenicity, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C10H8ClNO5
- Molecular Weight : 257.63 g/mol
- Structure : The compound contains a chloro-nitrophenyl moiety which is significant for its biological interactions.
2. Cytotoxicity
In vitro studies have shown that compounds with similar functional groups can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of propionic acid have been tested against human cancer cells, demonstrating significant inhibition of cell proliferation . While direct studies on this specific compound are sparse, the structural similarities suggest potential cytotoxic activity.
3. Therapeutic Applications
The compound's structure may allow it to interact with specific biological targets. For example, it could serve as a precursor for synthesizing more complex molecules with therapeutic properties, such as those aimed at neuroprotection or anti-inflammatory effects. The synthesis of related compounds has been shown to yield substances with antioxidant properties, which could be beneficial in treating oxidative stress-related diseases .
Case Studies
Several case studies illustrate the potential applications and effects of similar compounds:
The biological activity of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds often induce oxidative stress by generating ROS, leading to cellular damage.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, impacting cell survival and proliferation.
- DNA Interaction : The nitro group may facilitate binding to DNA, leading to mutations or cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
